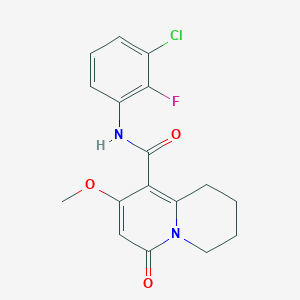

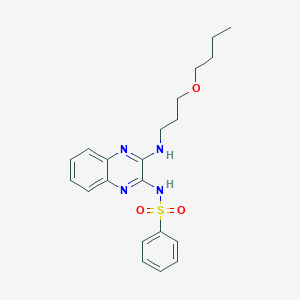

3-(S-methylsulfonimidoyl)aniline

概要

説明

Anilines are organic compounds characterized by a nitrogen atom attached to a phenyl group . They are widely used in the production of pharmaceuticals, dyes, and polymers .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitro compounds . Another approach involves the functionalization of aniline, which can increase its solubility while retaining many of its important properties .Molecular Structure Analysis

The molecular structure of anilines consists of a phenyl group (C6H5) attached to an amino group (NH2) . The exact structure can vary depending on the specific aniline derivative.Chemical Reactions Analysis

Anilines can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The reactivity of anilines can be influenced by the presence of substituents on the phenyl ring .Physical And Chemical Properties Analysis

Anilines have certain physical and chemical properties. They are usually liquids at room temperature with a characteristic odor . They can form hydrogen bonds, which can affect their solubility .科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis of Sulfonated Compounds : 3-(S-methylsulfonimidoyl)aniline can be utilized in the synthesis of various sulfonated compounds. For instance, in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, anilines like 3-(S-methylsulfonimidoyl)aniline are used as the aryl source. This process involves the insertion of sulfur dioxide and leads to sulfonated oxindoles in good yields under mild conditions (Liu, Zheng, & Wu, 2017).

Nitration of Aromatic Compounds : Ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate have been designed for the efficient nitration of aromatic compounds, including derivatives of aniline. This demonstrates the role of aniline derivatives in the nitration process, contributing to the synthesis of nitroarenes (Zolfigol et al., 2012).

Environmental and Biotechnological Applications

Degradation of Aniline Compounds : The degradation of aniline, a structurally similar compound to 3-(S-methylsulfonimidoyl)aniline, has been studied using bacterial strains like Delftia sp. AN3. Such studies highlight the potential biotechnological applications in treating aniline-contaminated environments (Liu et al., 2002).

Corrosion Inhibition : Compounds like 3-(12-sodiumsulfonate dodecyloxy) aniline have been investigated for their corrosion inhibition properties on metals like aluminum. This points to the potential application of similar aniline derivatives in protecting metals from corrosion (EL-Deeb et al., 2015).

Advanced Materials and Polymer Science

Polymer Synthesis : Aniline derivatives are integral in the synthesis of polymers. For instance, chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines produces water-soluble and self-doped polyaniline derivatives, indicating the versatility of aniline derivatives in polymer science (Prévost, Petit, & Pla, 1999).

Electrochemical Applications : Research on the electrochemical synthesis of self-doped polyaniline in solutions containing aniline derivatives demonstrates their potential in developing advanced electrochemical materials (Şahin, Pekmez, & Yildiz, 2002).

Nanostructured Material Development : Aniline derivatives are also used in creating nanostructured materials, such as in the synthesis of polyaniline in ionic liquids, which have enhanced solubility and electrochemical properties (Li et al., 2019).

作用機序

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function and activity .

Mode of Action

Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Anilines are known to participate in various biochemical reactions, including nucleophilic substitution reactions and redox reactions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties are influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with biological molecules .

Result of Action

Anilines, in general, can influence various cellular processes, including enzyme activity, signal transduction, and gene expression, through their interactions with biological targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(S-methylsulfonimidoyl)aniline . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with biological targets . Additionally, the compound’s environmental fate and behavior can be influenced by biotic factors such as microbial activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMXUTJIOWFKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)

![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)